molecular formula C16H14N2O3 B2702937 N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 339028-30-7

N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2702937
CAS No.: 339028-30-7
M. Wt: 282.299
InChI Key: BTNSFPFBEWFEHP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide (CAS# 339028-30-7) is a chemical compound with a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol . It is offered with a purity of >90% and is immediately available for purchase from multiple suppliers . This compound is part of the 1,2-dihydropyridine-3-carboxamide chemical family, a class of molecules that have demonstrated significant potential in medicinal chemistry research. Specifically, structurally related analogues have been investigated as potent and selective inhibitors of the c-Met receptor tyrosine kinase . The c-Met pathway is a critical target in oncology research because its dysregulation is a known driver of oncogenesis, tumor progression, and therapeutic resistance . In vitro studies on similar compounds have shown promising activity, including significant suppression of cancer cell proliferation, migration, and colony formation in relevant cell models . This makes the structural scaffold a valuable template for developing novel anti-cancer agents. Furthermore, other carboxamide derivatives have been identified as activators of potassium channels, such as KCNQ1, which play a key role in cardiac repolarization, indicating potential applications in cardiovascular research . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-prop-2-ynylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h1,4-9,11H,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNSFPFBEWFEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired product. The reaction conditions often involve refluxing in ethanol with a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridone derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (N1) Aryl Group (C3) Molecular Weight (g/mol) Key Properties/Activities Reference
Target : N-(4-Methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide Prop-2-yn-1-yl 4-Methoxyphenyl 402.37* Not explicitly reported
N-(4-Fluorophenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxamide Prop-2-en-1-yl (allyl) 4-Fluorophenyl 314.31 Antiviral docking score: −8.21 kcal/mol
2-Oxo-1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carboxamide Prop-2-en-1-yl 3,4,5-Trimethoxyphenyl 344.36 Predicted pKa: 10.83; Density: 1.237 g/cm³
N-(Benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7c) 4-Methylphenyl Benzo[d]oxazol-2-yl 373.0 Cannabinoid receptor agonist (CB2)
N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 3-Trifluoromethylphenyl Methanesulfonyl-pyridyl Not reported Elastase inhibitor

*Molecular weight inferred from structurally similar compounds in .

Key Findings:

Substituent Effects on Bioactivity :

  • The propargyl group (prop-2-yn-1-yl) in the target compound contrasts with the allyl group (prop-2-en-1-yl) in analogs . Propargyl’s sp-hybridized carbon may enhance metabolic stability compared to allyl’s sp² carbons, though this requires experimental validation.
  • Aryl Group Modifications :

  • The 4-methoxyphenyl group in the target compound likely improves solubility compared to the 4-fluorophenyl group in due to methoxy’s electron-donating nature.

However, related compounds with similar weights (e.g., 344.36 g/mol in ) retain drug-like properties. Predicted pKa values for analogs (e.g., 10.83 in ) indicate basic nitrogen atoms in the pyridone ring, which may influence ionization under physiological conditions.

Biological Activities: Antiviral Potential: The allyl-substituted analog in showed a docking score (−8.21 kcal/mol) comparable to the reference ligand (−8.05 kcal/mol), suggesting that propargyl substitution in the target compound could retain or enhance binding affinity if similar interactions occur . Cannabinoid Receptor Agonism: Compound 7c (Table 1) demonstrated CB2 selectivity, highlighting the role of aryl heterocycles (e.g., benzooxazole) in receptor targeting . The target’s 4-methoxyphenyl group may lack this specificity but could be optimized for other targets. Enzyme Inhibition: The elastase inhibitor in shares a carboxamide-pyridone scaffold, suggesting structural flexibility for diverse enzyme interactions.

Biological Activity

N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 339028-30-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, with a molecular weight of approximately 282.294 g/mol. The compound features a dihydropyridine core substituted with a methoxyphenyl group and a propargyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H14N2O3C_{16}H_{14}N_{2}O_{3}
Molecular Weight282.294 g/mol
CAS Number339028-30-7

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The dihydropyridine structure is often associated with calcium channel modulation and has been linked to neuroprotective effects in several studies.

1. Anti-inflammatory Activity

Dihydropyridine derivatives have shown significant anti-inflammatory properties. For instance, studies suggest that modifications in the dihydropyridine structure can enhance the inhibition of pro-inflammatory cytokines. The mechanism often involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

2. Anticancer Activity

Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity is believed to stem from the induction of apoptosis and cell cycle arrest at different phases. For example, some studies reported an IC50 value indicating effective inhibition of cancer cell proliferation at low micromolar concentrations.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Properties

A study published in Bioorganic & Medicinal Chemistry explored the antimicrobial efficacy of similar dihydropyridine compounds against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria.

Study 2: Anticancer Effects

In a preclinical evaluation involving human cancer cell lines (e.g., MCF7 breast cancer cells), this compound was found to induce apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 10 µM, indicating potent anticancer activity.

Study 3: Neuroprotective Effects

Another research effort examined the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species (ROS).

Q & A

Q. Q1: What are the recommended synthetic routes for preparing N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of a substituted pyridine precursor (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid) with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyl group at the N1 position.
  • Step 2 : Amidation with 4-methoxyaniline using coupling agents like HATU or EDCI/HOBt in anhydrous DCM or THF .
    Critical factors include temperature control (≤40°C to avoid propargyl group decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Yields range from 45–65%, with impurities often arising from incomplete amidation or side reactions at the propargyl moiety.

Q. Q2: What analytical techniques are most effective for characterizing structural purity, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), propargyl CH₂ protons (δ 4.2–4.5 ppm), and the dihydropyridine carbonyl (δ ~165 ppm). Contradictions in splitting patterns (e.g., unexpected doublets) may indicate rotameric forms or residual solvent interference .
  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Discrepancies between calculated and observed molecular ions ([M+H]+ ~343.14) suggest incomplete deprotection or oxidation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., propargyl vs. allenyl isomers) .

Advanced Research Questions

Q. Q3: How can computational modeling optimize the compound’s binding affinity for kinase targets, and what are key pitfalls in docking studies?

Methodological Answer:

  • Docking Workflow : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., CDK2 or EGFR). The propargyl group’s linear geometry may sterically clash with hydrophobic pockets, requiring flexibility in the scoring function.
  • Pitfalls : Overestimation of hydrogen bonds involving the methoxy group (due to improper protonation states) or neglecting solvent effects (e.g., water-mediated interactions). Validate with MD simulations (AMBER/CHARMM) to assess stability of predicted poses .

Q. Q4: What strategies address low bioavailability in in vivo studies, and how are metabolic stability challenges mitigated?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites. The propargyl group is prone to CYP450-mediated oxidation; blocking this via fluorination or steric hindrance improves half-life .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>0.1 mg/mL required for IP/IV administration) .

Data Contradiction & Validation

Q. Q5: How should researchers resolve discrepancies between in vitro potency (IC50) and cellular assay results?

Methodological Answer:

  • Case Example : If the compound shows IC50 = 50 nM against isolated enzyme but >1 µM in cell-based assays:
    • Membrane Permeability : Measure logP (target ~2–3). High polarity (logP <1) from the carboxamide may limit diffusion. Use PAMPA assays to confirm.
    • Off-Target Effects : Perform kinome-wide profiling (Eurofins DiscoverX) to rule out nonspecific kinase inhibition.
    • Cellular Metabolism : LC-MS/MS to detect intracellular degradation products (e.g., cleavage at the propargyl linkage) .

Q. Q6: What experimental controls validate target engagement in mechanistic studies?

Methodological Answer:

  • Negative Controls : Use a structural analog lacking the propargyl group to confirm specificity.
  • Positive Controls : Co-treat with a known kinase inhibitor (e.g., imatinib for ABL1).
  • Biochemical Validation : Western blotting for downstream phosphorylation markers (e.g., p-STAT3 for JAK2 inhibition) .

Structural & Mechanistic Probes

Q. Q7: How can isotopic labeling (e.g., 13C/15N) elucidate the compound’s metabolic fate in tracer studies?

Methodological Answer:

  • Labeling Strategy : Introduce 13C at the propargyl CH₂ or 15N in the carboxamide.
  • Applications : Track metabolites via LC-MS isotopic patterns. For example, 13C-labeled propargyl groups help identify glutathione adducts formed during detoxification .

Q. Q8: What chemical biology tools (e.g., photoaffinity probes) map interaction sites in target proteins?

Methodological Answer:

  • Probe Design : Incorporate a diazirine or benzophenone group into the methoxyphenyl ring.
  • Workflow : UV irradiation cross-links the compound to its binding site, followed by tryptic digest and LC-MS/MS to identify peptide adducts. Validate with CRISPR knockouts of suspected targets .

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